

physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

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Compound of Interest

Compound Name: 6-aminoquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1266430

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An In-Depth Technical Guide to 6-aminoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **6-aminoquinoxaline-2,3(1H,4H)-dione**. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of its biological context.

Core Chemical and Physical Properties

6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound belonging to the quinoxaline class. Its structure, characterized by a fused benzene and pyrazine ring system with amino and dione functional groups, makes it a subject of interest in medicinal chemistry.

Identifiers and General Properties

Property	Value	Citation(s)
IUPAC Name	6-amino-1,4-dihydroquinoxaline-2,3-dione	[1]
Synonyms	6-amino-2,3-dihydroxyquinoxaline, 6-amino-1,4-dihydro-2,3-quinoxalinedione	[1][2]
CAS Number	6973-93-9	[2]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1][2]
Molecular Weight	177.16 g/mol	[1][2]
Appearance	Solid	[2]
Purity	≥95% (Commercially available)	

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **6-aminoquinoxaline-2,3(1H,4H)-dione** are not readily available in the surveyed literature. The following table includes computed data and information on related compounds to provide an estimate of its properties.

Property	Value	Notes	Citation(s)
Melting Point	>300 °C (for unsubstituted quinoxaline-2,3-dione)	The high melting point of the parent compound suggests that 6-aminoquinoxaline-2,3(1H,4H)-dione also has a high melting point and likely decomposes before melting.	[3]
Boiling Point	Decomposes before boiling (expected)	Based on the high melting point of the parent compound.	
Solubility	Insoluble in water; Soluble in DMSO and Methanol (for 6-aminoquinoxaline)	Solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents. The dione functional groups may increase water solubility compared to 6-aminoquinoxaline.	[4][5]
pKa	Not available		
XLogP3	-0.5	This computed value suggests a relatively low lipophilicity.	[1]

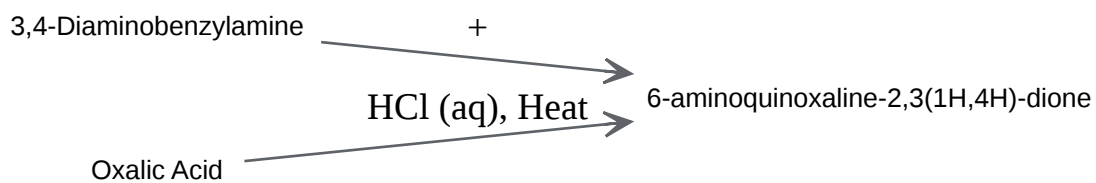
Experimental Protocols

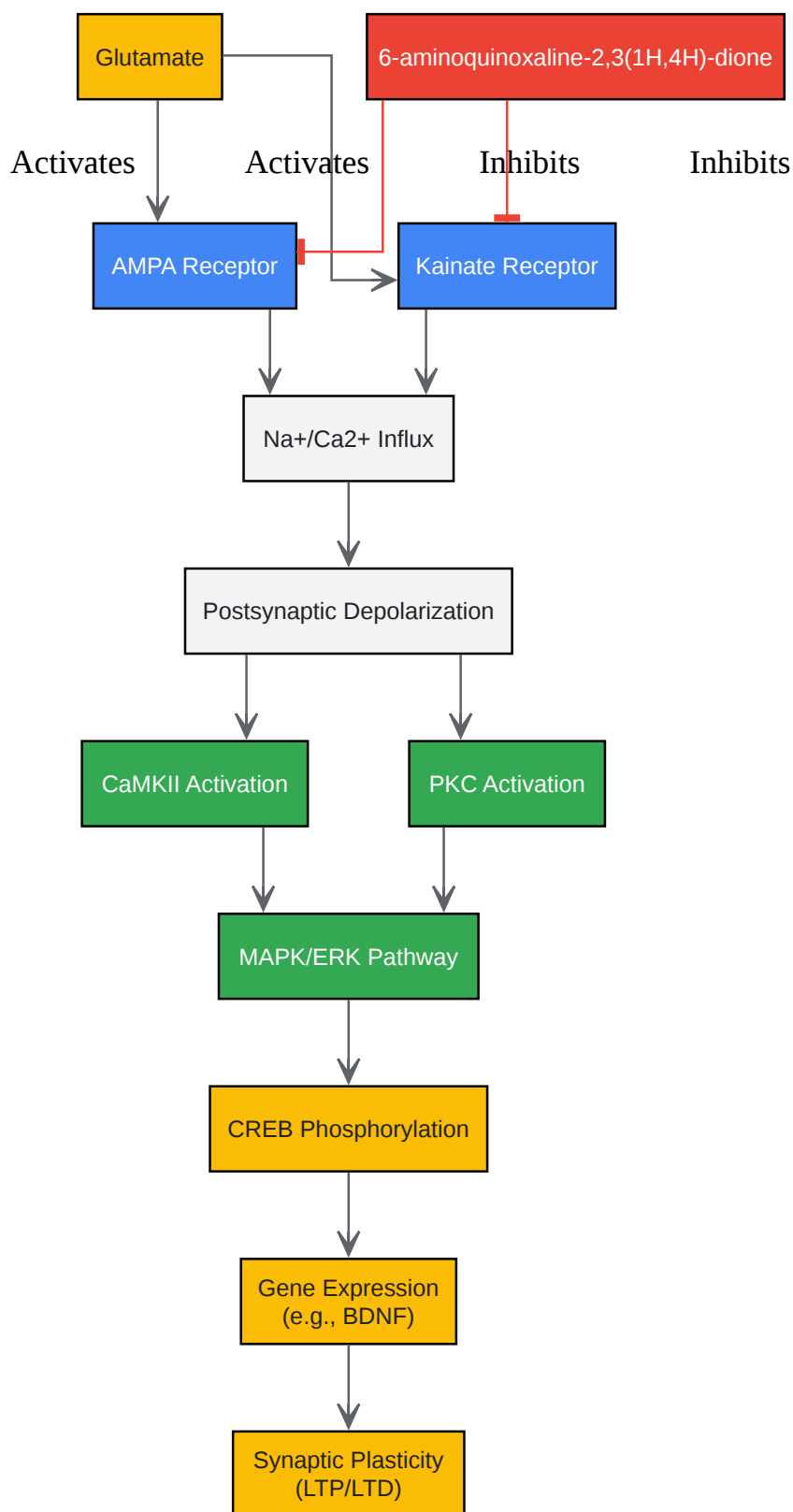
While a specific, detailed experimental protocol for the synthesis of **6-aminoquinoxaline-2,3(1H,4H)-dione** was not found in the surveyed literature, a general and environmentally friendly method for the synthesis of quinoxaline-2,3-dione derivatives has been described. This can be adapted for the target compound.

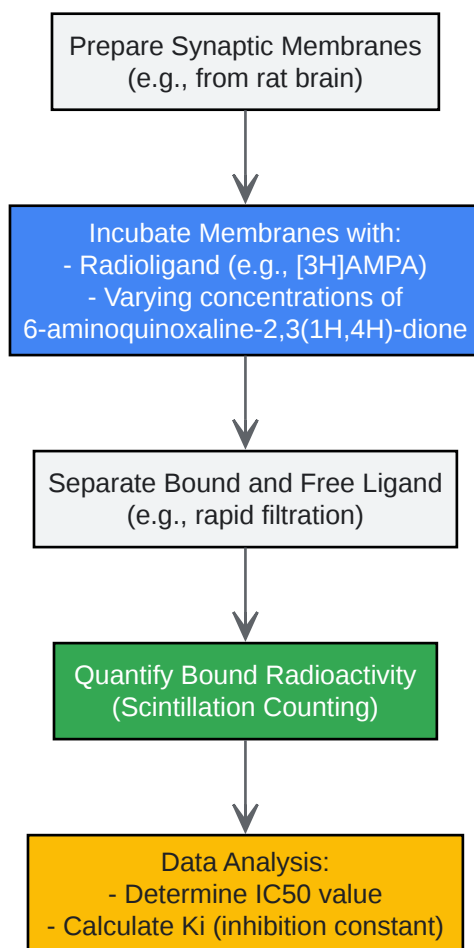
Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from a general method for the synthesis of quinoxaline-2,3-diones via a condensation reaction.

Reaction Scheme:







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References

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